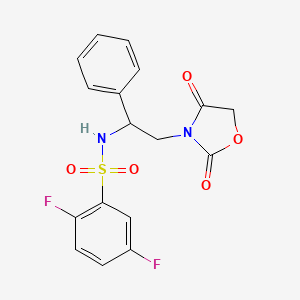

![molecular formula C22H20F2N2O5S2 B2751615 甲基-3-[{2-[(2,5-二氟苯基)氨基]-2-氧代乙基}(3,4-二甲基苯基)磺酰胺基]噻吩-2-羧酸酯 CAS No. 946235-28-5](/img/structure/B2751615.png)

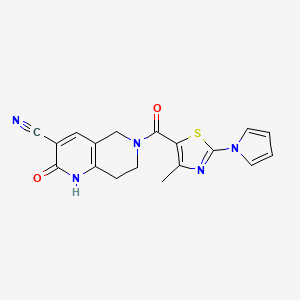

甲基-3-[{2-[(2,5-二氟苯基)氨基]-2-氧代乙基}(3,4-二甲基苯基)磺酰胺基]噻吩-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a thiophene derivative. Thiophene is a five-membered ring compound, containing four carbon atoms and a sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including cyclization reactions . The exact reactions would depend on the specific substituents on the thiophene ring.科学研究应用

合成技术

该化合物被用于不同研究中的各种合成技术。例如,它参与了通过开环过程合成 3-氨基-5-(2-氧代-2-芳基乙基)噻吩-2,4-二羧酸二甲酯,展示了该化合物在开发具有显著产率的新噻吩衍生物中的潜力 (S. N. Sahu et al., 2015)。类似地,与 3-羟基噻吩-2-羧酸甲酯反应生成噻吩-2,4-二醇展示了化学合成中的另一个应用,导致形成硫代酮酸和 α-卤代硫代酮酸 (C. Corral & J. Lissavetzky, 1984)。

多官能喹啉的开发

该化合物已被用于合成多官能化喹啉,代表了一种创建具有潜在药理活性的复杂分子结构的新方法 (Y. Tominaga et al., 1994)。这表明了它在合成具有广泛生物活性的化合物中的多功能性。

遗传毒性和致癌潜力评估

一项研究评估了噻吩衍生物的遗传毒性和致癌潜力,包括 3-氨基-4-甲硫基噻吩-2-羧酸甲酯。它强调了评估药物中使用的化学品安全性的重要性,展示了该化合物在监管科学和化学安全评估中的作用 (Alban Lepailleur et al., 2014)。

新型杂环分散染料

该化合物在合成用于染色聚酯纤维的新型杂环分散染料中具有应用,表明了其在材料科学和纺织工程中的效用。这种用途突出了该化合物在药物之外的多功能性,展示了其在开发具有特定性能的新材料中的潜力 (O. Iyun et al., 2015)。

作用机制

Target of Action

The compound contains a2,5-difluorophenyl group, which is often used in the synthesis of biologically active compounds

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. The compound’s structure suggests it might undergoSuzuki–Miyaura cross-coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

thiophene ring in the compound suggests it might be involved in various biochemical reactions. Thiophene derivatives are known to exhibit a variety of biological effects and are used in the synthesis of advanced compounds with various biological effects .

Result of Action

thiophene ring in the compound suggests it might have various biological effects. Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Action Environment

For example, the presence of a thiophene ring in the compound suggests it might be sensitive to oxidative conditions .

未来方向

属性

IUPAC Name |

methyl 3-[[2-(2,5-difluoroanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N2O5S2/c1-13-4-6-16(10-14(13)2)26(12-20(27)25-18-11-15(23)5-7-17(18)24)33(29,30)19-8-9-32-21(19)22(28)31-3/h4-11H,12H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWWGXKVGWNTMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1H-imidazol-1-yl)-6-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}pyrimidine](/img/structure/B2751542.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-chlorobenzamide](/img/structure/B2751546.png)

![5-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole](/img/structure/B2751552.png)